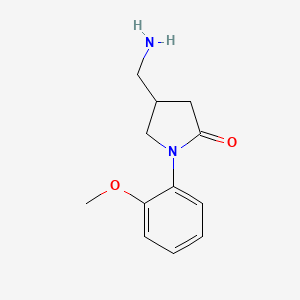![molecular formula C13H17ClN2O B7841994 4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B7841994.png)
4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidin-2-one ring, an aminomethyl group, and a 3-chlorophenyl ethyl group, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Reduction of a corresponding nitro compound: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Amination of a suitable precursor: The precursor containing a halogen atom can undergo nucleophilic substitution with an amine source.
Condensation reactions: Involving the reaction of an amine with a carbonyl compound to form the pyrrolidin-2-one ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the aminomethyl group to an amine oxide.
Reduction: Reduction reactions can convert functional groups within the molecule, such as converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially involving the halogen atom in the 3-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Amine oxides, nitroso compounds, and carboxylic acids.
Reduction: Amines, alcohols, and thiols.
Substitution: Amides, esters, and ethers.
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. It can serve as a precursor for pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. It may also be employed in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in drug discovery and development. It can be used to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound can be used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for various manufacturing processes.
作用機序
The mechanism by which 4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
4-(Aminomethyl)pyridine: Similar in structure but lacks the pyrrolidin-2-one ring.
4-(Aminomethyl)piperidine: Similar aminomethyl group but different ring structure.
3-Chlorophenyl ethylamine: Similar chlorophenyl group but lacks the pyrrolidin-2-one ring.
This comprehensive overview highlights the significance of 4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one in various scientific and industrial fields. Its versatile structure and reactivity make it a valuable compound for research and development.
特性
IUPAC Name |
4-(aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-3-1-2-10(6-12)4-5-16-9-11(8-15)7-13(16)17/h1-3,6,11H,4-5,7-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVXNYUYXOTERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {[2-(1H-indol-3-yl)ethyl]carbamoyl}formate](/img/structure/B7841933.png)
![2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid](/img/structure/B7841935.png)
![2-{3-Benzylimidazo[1,5-a]pyridin-1-yl}aceticacid](/img/structure/B7841946.png)


![4-[Cyclohexyl(methyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7841968.png)




![1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine](/img/structure/B7841998.png)

